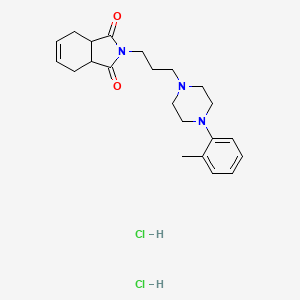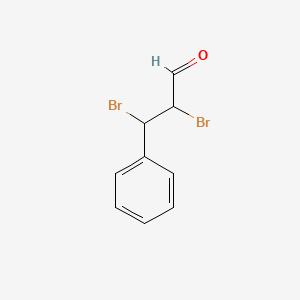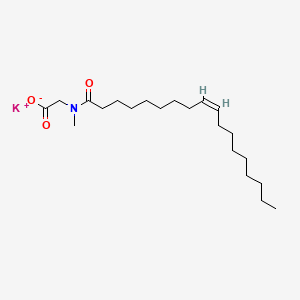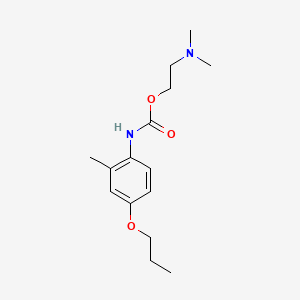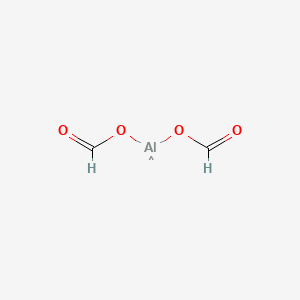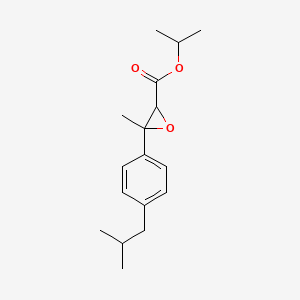
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)- is a complex coordination compound It features a nickel center coordinated by a tetradentate ligand derived from ethylenediamine and phosphonate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)- typically involves the reaction of nickel salts with the ligand precursor under controlled conditions. The ligand precursor is synthesized by reacting ethylenediamine with formaldehyde and phosphonic acid derivatives. The resulting ligand is then reacted with a nickel salt, such as nickel chloride or nickel nitrate, in an aqueous or organic solvent. The reaction is usually carried out at elevated temperatures to ensure complete coordination of the ligand to the nickel center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)- can undergo various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents such as sodium borohydride.
Substitution: Ligands coordinated to the nickel center can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as amines, phosphines, and carboxylates. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield higher oxidation state nickel complexes, while substitution reactions may result in new coordination compounds with different ligands.
科学研究应用
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation, oxidation, and cross-coupling reactions.
Biology: Investigated for its potential as a metallopharmaceutical agent, particularly in the context of enzyme inhibition and metal-based drug design.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
作用机制
The mechanism by which Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)- exerts its effects involves coordination interactions between the nickel center and various molecular targets. The phosphonate groups play a crucial role in stabilizing the nickel center and facilitating interactions with substrates. The compound can interact with biological molecules, such as proteins and nucleic acids, through coordination bonds, hydrogen bonding, and electrostatic interactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
相似化合物的比较
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)- can be compared with other similar coordination compounds, such as:
Cobaltate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen: Similar structure but with cobalt as the central metal.
Ferrate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen: Similar structure but with iron as the central metal.
The uniqueness of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)- lies in its specific coordination environment and the properties imparted by the nickel center. This compound exhibits distinct reactivity and stability compared to its cobalt and iron analogs, making it valuable for specific applications in catalysis, materials science, and biochemistry.
属性
CAS 编号 |
68958-86-1 |
|---|---|
分子式 |
C6H33N7NiO12P4 |
分子量 |
577.96 g/mol |
IUPAC 名称 |
pentaazanium;hydron;nickel(2+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.5H3N.Ni/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);5*1H3;/q;;;;;;+2/p-2 |
InChI 键 |
RJTJEKOEBGARPT-UHFFFAOYSA-L |
规范 SMILES |
[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


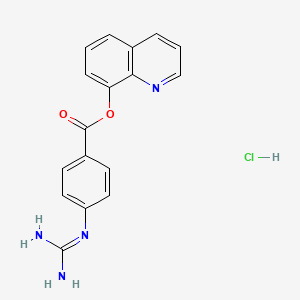
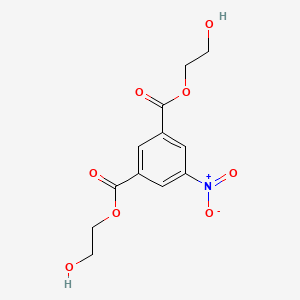
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)

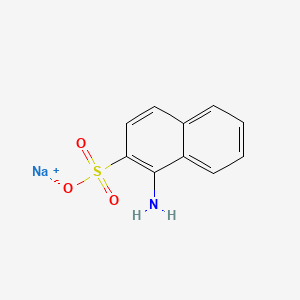
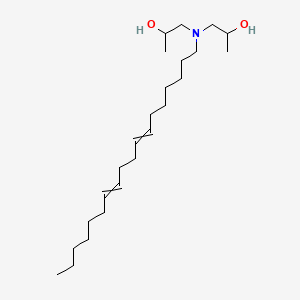

![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)
